molecular formula C6H9F3N2O B13157346 N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide

N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide

Cat. No.: B13157346
M. Wt: 182.14 g/mol
InChI Key: MCXLBCYLYDHJOT-UHFFFAOYSA-N
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Description

N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide: is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoroacetamide group, which imparts unique chemical properties. Azetidines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide typically involves the reaction of azetidine derivatives with trifluoroacetic anhydride. One common method is the aza-Michael addition, where azetidine reacts with methyl 2-(azetidin-3-ylidene)acetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide is used as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the effects of azetidine-containing molecules on cellular processes. It serves as a model compound for investigating the interactions between azetidines and biological macromolecules .

Medicine: Its unique chemical properties make it a valuable scaffold for designing drugs with improved efficacy and selectivity .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds with target proteins, leading to changes in their conformation and activity. The azetidine ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • N-[(Azetidin-3-yl)methyl]acetamide
  • Methyl 2-(azetidin-3-ylidene)acetate
  • N-Boc-azetidin-3-one

Comparison: N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. Compared to similar compounds, it exhibits enhanced biological activity and selectivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C6H9F3N2O

Molecular Weight

182.14 g/mol

IUPAC Name

N-(azetidin-3-ylmethyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-3-4-1-10-2-4/h4,10H,1-3H2,(H,11,12)

InChI Key

MCXLBCYLYDHJOT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CNC(=O)C(F)(F)F

Origin of Product

United States

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